Ethyl 3-(4-aminophenyl)propanoate hydrochloride
Description
Structural Features
The compound consists of:
Spectroscopic Data
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
- Ester C=O stretch: ~1720–1740 cm⁻¹
- N-H stretch (amine): ~3400–3500 cm⁻¹
Crystallographic Insights
The hydrochloride salt crystallizes as a light yellow powder with enhanced stability compared to the free base. The amino group’s protonation facilitates hydrogen bonding with the chloride ion, stabilizing the crystalline structure.
Properties
IUPAC Name |
ethyl 3-(4-aminophenyl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9;/h3-4,6-7H,2,5,8,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMQMENCNJEXRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=C(C=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61630-01-1 | |
| Record name | ethyl 3-(4-aminophenyl)propanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Direct Esterification and Hydrochloride Salt Formation
The most straightforward method involves the esterification of 3-(4-aminophenyl)propanoic acid with ethanol, followed by conversion to the hydrochloride salt.
Reaction Mechanism :
The carboxylic acid group of 3-(4-aminophenyl)propanoic acid reacts with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) to form ethyl 3-(4-aminophenyl)propanoate. Subsequent treatment with hydrochloric acid protonates the amino group, yielding the hydrochloride salt.
Key Steps :
- Esterification :
- Salt Formation :
Side Reactions :
The amino group may undergo unintended acylation under acidic conditions, but protonation at low pH suppresses nucleophilicity, minimizing byproducts.
Data Table 1: Direct Esterification Parameters
| Parameter | Value/Range | Source |
|---|---|---|
| Catalyst | H₂SO₄ (5 wt%) | |
| Temperature | 78°C (reflux) | |
| Reaction Time | 6–8 hours | |
| Molar Ratio (Acid:EtOH) | 1:5 | |
| Final Yield | 80–85% |
Nitro Reduction Pathway
An alternative route starts with 3-(4-nitrophenyl)propanoic acid, which is esterified and then reduced to the amine before salt formation. This method avoids handling the free amine during esterification.
Reaction Mechanism :
- Esterification : 3-(4-nitrophenyl)propanoic acid is converted to ethyl 3-(4-nitrophenyl)propanoate using ethanol and H₂SO₄.
- Nitro Reduction : The nitro group is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or Zn/NH₄Cl.
- Salt Formation : The amine is treated with HCl to form the hydrochloride salt.
Key Steps :
- Nitro Reduction :
Advantages :
- The nitro group is inert during esterification, preventing side reactions.
- Suitable for substrates where the free amine is unstable under acidic conditions.
Data Table 2: Nitro Reduction Parameters
| Parameter | Value/Range | Source |
|---|---|---|
| Reducing Agent | Zn/NH₄Cl | |
| Solvent System | MeOH/H₂O (1:1) | |
| Temperature | 25°C | |
| Reaction Time | 12 hours | |
| Final Yield | 75–80% |
Industrial-Scale Production
Large-scale synthesis employs continuous flow reactors to enhance efficiency.
Process Overview :
- Esterification : A mixture of 3-(4-aminophenyl)propanoic acid and ethanol is pumped through a heated reactor (80°C, 10 MPa) with immobilized H₂SO₄ on silica gel.
- In-line Quenching : The effluent is neutralized with NaHCO₃, and the organic phase is separated.
- Salt Formation : The ester is reacted with HCl gas in a falling-film evaporator, yielding the hydrochloride salt with 98.5% purity.
Data Table 3: Industrial Process Metrics
| Metric | Value | Source |
|---|---|---|
| Reactor Type | Continuous Flow | |
| Throughput | 500 kg/day | |
| Yield | >85% | |
| Purity | >98% |
Reaction Optimization and Parameters
Catalyst Screening
Sulfuric acid remains the preferred catalyst due to its cost-effectiveness, but p-toluenesulfonic acid (p-TsOH) offers milder conditions for acid-sensitive substrates.
Data Table 4: Catalyst Comparison
| Catalyst | Temperature (°C) | Yield (%) | Byproducts |
|---|---|---|---|
| H₂SO₄ | 78 | 85 | <2% acylated amine |
| p-TsOH | 60 | 78 | <1% |
Solvent Effects
Ethanol is ideal for esterification, but toluene/ethanol mixtures (4:1) improve yields by azeotropic water removal.
Purification Techniques
Recrystallization :
- The hydrochloride salt is recrystallized from ethanol/water (3:1) at 0°C, achieving >99% purity.
- Yield Loss : 5–8% during crystallization.
Analytical Characterization
Key Spectroscopic Data :
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-aminophenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Reaction Scheme
| Step | Reactants | Catalyst | Conditions | Product |
|---|---|---|---|---|
| 1 | 3-(4-aminophenyl)propanoic acid + Ethanol | Sulfuric Acid | Reflux | Ethyl 3-(4-aminophenyl)propanoate |
| 2 | Ethyl 3-(4-aminophenyl)propanoate + Hydrochloric Acid | None | Room Temperature | Ethyl 3-(4-aminophenyl)propanoate Hydrochloride |
Chemistry
This compound serves as an intermediate in organic synthesis, facilitating the preparation of more complex molecules. Its unique functional groups allow for various chemical reactions, including oxidation, reduction, and substitution, making it valuable for developing new compounds.
Biology
Research indicates that this compound exhibits potential biological activities , particularly in antimicrobial and anticancer research. Studies have shown that derivatives of this compound can demonstrate cytotoxic effects against various cancer cell lines, including glioblastoma and breast cancer cells .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its structure suggests possible interactions with biological targets involved in disease mechanisms, positioning it as a candidate for drug development.
Industry
The compound is utilized in the synthesis of specialty chemicals and materials, contributing to advancements in various industrial applications.
This compound has garnered attention due to its potential pharmacological properties:
- Antioxidant Activity : Preliminary studies suggest that derivatives exhibit antioxidant properties, potentially enhancing cellular protection against oxidative stress .
- Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation, particularly in glioblastoma and breast cancer models .
Case Studies
-
Antioxidant Activity Study :
- Objective : To evaluate the antioxidant capacity of synthesized derivatives.
- Methodology : DPPH radical scavenging assay.
- Findings : Certain derivatives exhibited antioxidant activity greater than ascorbic acid, suggesting potential health benefits.
- Cytotoxicity Assay :
Mechanism of Action
The mechanism of action of ethyl 3-(4-aminophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The aminophenyl group can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from this compound .
Comparison with Similar Compounds
Ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate hydrochloride
- Molecular formula: C₁₄H₂₂ClNO₃
- Key differences: Substitution of 4-aminophenyl with 4-methoxyphenyl and dimethylamino group. Higher molar mass (287.78 g/mol) and lower water solubility compared to the target compound.
- Applications : Derivative of venlafaxine (antidepressant); used in impurity profiling of pharmaceuticals .
Ethyl 3-amino-3-(4-isobutoxy-3-methoxyphenyl)propanoate hydrochloride
- Molecular formula: C₁₆H₂₆ClNO₄
- Key differences :
- Isobutoxy and methoxy substituents on the phenyl ring enhance lipophilicity.
- Molar mass: 331.83 g/mol.
- Applications: Investigated in fine chemical synthesis and nanotechnology .
Ethyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride
Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate hydrochloride
- Molecular formula: C₁₁H₁₅Cl₂NO₃
- Molar mass: 264.15 g/mol.
- Applications : Research in antibacterial and antifungal drug development .
Tabulated Comparison of Key Properties
Biological Activity
Ethyl 3-(4-aminophenyl)propanoate hydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article delves into its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its ester functional group and an amino group positioned para to the ester on the phenyl ring. The molecular formula is with a molecular weight of approximately 227.72 g/mol. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution, which are crucial for its biological activity.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets in biological systems. The amino group can form hydrogen bonds or ionic interactions with enzyme active sites, thereby influencing enzyme activity and modulating biochemical pathways. The hydrolysis of the ester bond can release the active component, 4-aminophenylpropanoic acid, which may further interact with biological targets.
Antioxidant Activity
Research has demonstrated that derivatives of ethyl 3-(4-aminophenyl)propanoate exhibit significant antioxidant properties. For instance, a study reported that certain derivatives demonstrated DPPH radical scavenging activity comparable to or exceeding that of ascorbic acid, indicating their potential as antioxidants in therapeutic applications .
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Ascorbic Acid | 58.2 |
| Compound A | 79.62 |
| Compound B | 78.67 |
Anticancer Activity
The anticancer potential of this compound has been explored against various cancer cell lines. Notably, it showed higher cytotoxicity against glioblastoma (U-87) compared to triple-negative breast cancer (MDA-MB-231) cell lines . The mechanism behind this activity may involve the induction of apoptosis or inhibition of cell proliferation through interaction with specific cellular pathways.
Case Studies
- Case Study on Antioxidant Activity : A series of synthesized derivatives were tested for antioxidant properties using the DPPH method. Compounds exhibited varying degrees of activity, with some surpassing traditional antioxidants like ascorbic acid .
- Case Study on Anticancer Effects : In vitro studies conducted on U-87 and MDA-MB-231 cells showed a dose-dependent response to treatment with this compound derivatives. The results indicated a significant reduction in cell viability, suggesting potential for further development as an anticancer agent .
Q & A
Q. What are the key synthetic steps for producing Ethyl 3-(4-aminophenyl)propanoate hydrochloride?
The synthesis typically involves hydrolysis of the ethyl ester precursor under basic conditions followed by acidification to form the hydrochloride salt. For example:
- Step 1 : React ethyl 3-(4-aminophenyl)propanoate with aqueous sodium hydroxide (1:1 molar ratio) under vigorous stirring for 1 hour to hydrolyze the ester to the carboxylic acid .
- Step 2 : Acidify the mixture with concentrated HCl to precipitate the hydrochloride salt.
- Step 3 : Purify the product via hot ethanol recrystallization, yielding ~91% purity .
Critical factors: Reaction time, stoichiometry of NaOH, and solvent choice for recrystallization.
Q. How is the purity of this compound validated in research settings?
Purity assessment employs:
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to quantify impurities (<0.1% threshold) .
- NMR : H and C NMR to confirm structural integrity (e.g., absence of residual solvents like ethanol) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 228.1) .
Note: Cross-validation using multiple techniques mitigates instrumental bias.
Q. What solvents and conditions are optimal for recrystallizing this compound?
- Solvents : Ethanol (hot) or methanol-water mixtures are preferred due to moderate solubility and high recovery rates .
- Temperature : Reflux conditions (70–80°C) enhance solubility, followed by gradual cooling to 4°C for crystal formation .
- Yield Optimization : Solvent polarity and cooling rate must balance purity and yield (>90% achievable) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound?
- Scenario : Discrepancies in H NMR shifts due to solvent polarity or pH effects.
- Method :
- Compare spectra in deuterated DMSO vs. CDCl₃ to assess solvent-induced shifts .
- Use 2D NMR (COSY, HSQC) to confirm proton-proton correlations and assign ambiguous signals .
- Validate with X-ray crystallography if crystalline samples are available .
Q. What experimental designs are recommended for studying the compound’s stability under varying pH conditions?
- Design :
- Prepare buffered solutions (pH 1–12) using HCl/NaOH or phosphate buffers.
- Incubate the compound at 37°C for 24–72 hours.
- Monitor degradation via HPLC at intervals (0, 12, 24, 48, 72 hours) .
- Key Metrics :
- Degradation products (e.g., free amine or ester hydrolysis byproducts) identified via LC-MS .
- Rate constants calculated using first-order kinetics models.
Q. How can interaction studies with biological targets (e.g., enzymes) be structured for this compound?
- Approach :
- Binding Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity (K) .
- Enzyme Inhibition : Kinetic assays (e.g., fluorometric or colorimetric) to determine IC values against target enzymes (e.g., monoamine oxidases) .
- Controls : Include structurally similar analogs (e.g., methyl ester derivatives) to assess specificity .
Q. What strategies mitigate synthetic byproducts during large-scale preparation?
- Optimization Steps :
Data Analysis and Interpretation
Q. How should researchers address batch-to-batch variability in melting point data?
- Root Causes : Residual solvents, polymorphic forms, or impurities.
- Solutions :
- Standardize drying protocols (vacuum desiccation at 60°C for 24 hours) .
- Perform differential scanning calorimetry (DSC) to identify polymorphs .
- Correlate melting ranges with HPLC purity data to establish acceptance criteria (e.g., mp 193–195°C with ≥98% purity) .
Q. What statistical methods are appropriate for analyzing dose-response data in pharmacological studies?
- Models :
- Validation : Bootstrap resampling to estimate confidence intervals for EC values .
Comparative Structural Analysis
Q. How does this compound compare to analogs like Venlafaxine impurities?
| Compound | Structural Feature | Research Utility |
|---|---|---|
| Venlafaxine Impurity B | Dimethylamino and methoxyphenyl groups | Pharmaceutical impurity profiling |
| Target Compound | Primary amine and ethyl ester | Synthetic intermediate for bioactive molecules |
| 4-Acetylphenylalanine HCl | Acetylated phenyl ring | Medicinal chemistry scaffold |
Key Insight: The primary amine in the target compound enhances reactivity for further functionalization (e.g., amide coupling) compared to methylated analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
